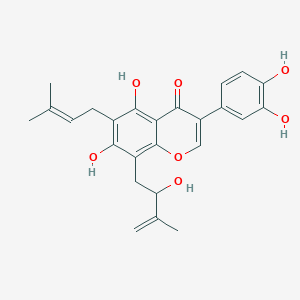
Millewanin H
描述
Millewanin H is a naturally occurring hydroxyisoflavone, specifically classified as a prenylated isoflavone. It is isolated from the leaves of the plant Millettia pachycarpa. This compound exhibits significant biological activities, including antiestrogenic properties, making it a subject of interest in various scientific research fields .
科学研究应用
Millewanin H has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of isoflavonoids and their derivatives.
Biology: this compound exhibits antiestrogenic activity, making it useful in studies related to hormone regulation and endocrine disruptors.
Medicine: The compound has shown potential anti-cancer properties, particularly against hormone-dependent cancers like breast cancer.
Industry: While not widely used industrially, this compound’s antioxidant properties make it a candidate for inclusion in formulations requiring natural antioxidants
作用机制
Millewanin H is a hydroxyisoflavone, a class of organic compounds that are bioactive and have been found to exhibit various pharmacological activities . This compound is isolated from the leaves of Millettia pachycarpa .
Target of Action
This compound primarily targets estrogen receptors . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .
Mode of Action
This compound exhibits antiestrogenic activity . This means that it acts to reduce estrogenic activity in the body, either by reducing the amount of estrogen or by reducing the activity of whatever estrogen is present .
Biochemical Pathways
Given its antiestrogenic activity, it is likely that it interferes with the normal signaling pathways of estrogen and its receptors .
Pharmacokinetics
Like other isoflavones, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antiestrogenic activity. By reducing the activity of estrogen, it can potentially influence a wide range of biological processes that are regulated by this hormone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
准备方法
Synthetic Routes and Reaction Conditions
Millewanin H is typically obtained through extraction from natural sources rather than synthetic routes. The extraction process involves using organic solvents such as ethanol, methanol, or dimethyl sulfoxide to extract the compound from the plant material. The extract is then subjected to purification techniques like crystallization and column chromatography to isolate this compound in its pure form .
Industrial Production Methods
The process involves large-scale extraction using organic solvents followed by purification steps to achieve the desired purity levels .
化学反应分析
Types of Reactions
Millewanin H undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
相似化合物的比较
Similar Compounds
Millewanin G: Another prenylated isoflavone isolated from Millettia pachycarpa with similar antiestrogenic properties.
Furowanin B: A related compound with comparable biological activities.
Genistein: A well-known isoflavone with estrogenic and antiestrogenic activities
Uniqueness
Millewanin H is unique due to its specific prenylation pattern, which enhances its biological activity compared to other isoflavones. Its potent antiestrogenic activity makes it particularly valuable in research focused on hormone-dependent cancers and endocrine disruptors .
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIZFURFGRHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103874 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874303-34-1 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-cancer effects of Millewanin H, and how does this relate to its presence in Cudrania tricuspidata?
A: Research indicates that this compound, isolated from the leaves of Cudrania tricuspidata [], exhibits cytotoxic effects against HL-60 cells, a human leukemia cell line []. While the exact mechanism of action remains unclear, this finding suggests this compound might have potential as an anti-cancer agent. Further research is needed to elucidate its mechanism, efficacy, and safety profile.
Q2: Does this compound exhibit other biological activities besides its cytotoxic effects?
A: The provided research focuses solely on the cytotoxic activity of this compound against HL-60 cells []. Its potential for other biological activities, such as anti-inflammatory or antioxidant properties, remains unexplored based on the available data. Further investigation is required to fully understand the range of this compound's biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
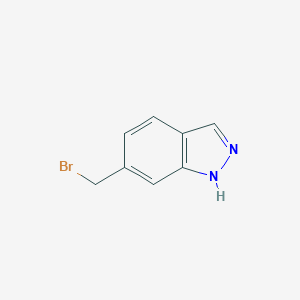
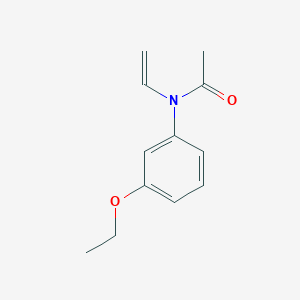
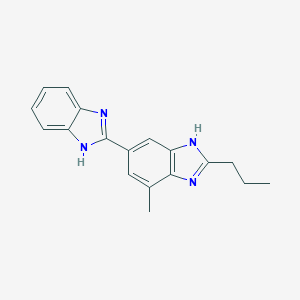
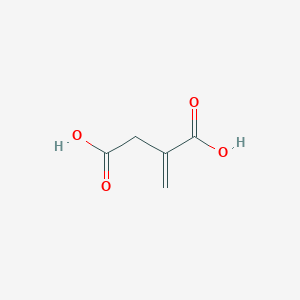
![(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one](/img/structure/B127482.png)
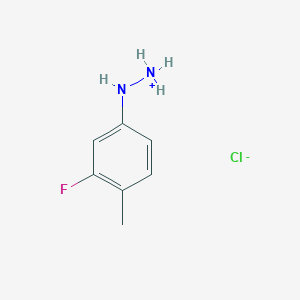
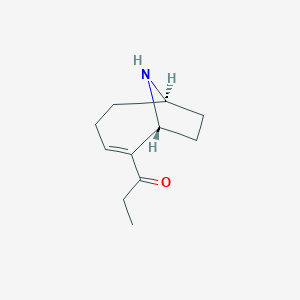

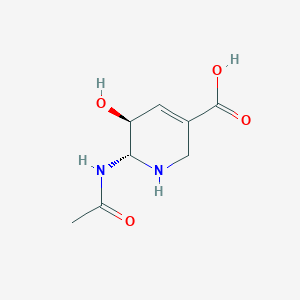
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
